6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S13089612
CAS No.
918330-38-8
M.F
C16H13F2NO
M. Wt
273.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H...

CAS Number

918330-38-8

Product Name

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

InChI

InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2

InChI Key

QQPOEVAGWPNIDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by its unique structure that combines a naphthalene derivative with a difluoroaniline moiety. The compound features a naphthalene backbone that is partially saturated, specifically at the 3 and 4 positions, along with a ketone functional group at the 1-position. The presence of the 2,4-difluoroaniline substituent enhances its potential biological activity and chemical reactivity. This compound has gained attention in medicinal chemistry due to its intriguing properties and potential applications in drug discovery.

The chemical reactivity of 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can be attributed to several functional groups present in its structure:

  • Nucleophilic Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Reduction Reactions: The ketone functional group may undergo reduction to form corresponding alcohols or amines under suitable conditions.
  • Condensation Reactions: This compound can also engage in condensation reactions with aldehydes or other electrophiles to form more complex structures.

Preliminary studies indicate that 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one exhibits notable biological activities. Its structural features suggest potential interactions with biological targets:

  • Anticancer Properties: Compounds with similar structures have been studied for their anticancer activities, potentially inhibiting tumor growth through various mechanisms.
  • Antimicrobial Activity: The presence of the difluoroaniline moiety may enhance antimicrobial properties, making it a candidate for further investigation in this area.

The synthesis of 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves several steps:

  • Formation of Naphthalene Derivative: Starting from commercially available naphthalene derivatives, synthetic routes often involve cyclization and functionalization reactions.
  • Introduction of Difluoroaniline: The difluoroaniline group can be introduced through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • Ketone Formation: The final step usually involves oxidation or acylation to introduce the ketone group at the appropriate position.

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for developing new therapeutic agents.
  • Chemical Research: This compound can serve as a building block in organic synthesis and material science.

Studies on the interactions of 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one with biological macromolecules are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacodynamics.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes can help elucidate its potential therapeutic effects.

Several compounds share structural similarities with 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:

Compound NameCAS NumberKey Features
3,4-Dihydronaphthalen-1-one529-34-0Baseline structure for comparison
6-Methyl-3,4-dihydronaphthalen-1(2H)-one51015-29-3Methyl substitution at position 6
7-Ethyl-3,4-dihydronaphthalen-1(2H)-one22531-06-2Ethyl substitution at position 7
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone13577-40-7Tetrahydro derivative
1-(2,6-Dimethylphenyl)ethanone2142-76-9Dimethyl substitution on phenyl ring

Uniqueness

The uniqueness of 6-(2,4-difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one lies in its specific combination of functional groups and the difluorinated aniline moiety. This combination may enhance its reactivity and biological activity compared to related compounds without such substitutions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.09652036 g/mol

Monoisotopic Mass

273.09652036 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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